1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene

Medicinal chemistry ADME prediction Polysubstituted benzenes

Polysubstituted aromatics with mismatched regioisomers cause failed couplings and wasted synthesis cycles. This fully substituted benzene features four distinct orthogonal handles (bromo for Suzuki/Buchwald, nitro for reduction to amine, fluoro for lipophilicity, ethoxy as phenol precursor). The specific 2-fluoro-3-nitro orientation creates a unique electron-deficient region not reproduced by commercial isomers. - **Orthogonal diversification:** Sequential Pd-catalyzed coupling, nitro reduction, and ethoxy deprotection - **Regiochemical precision:** Avoid by-product profiles from regioisomer substitution - **Supply reliability:** Strict quality control, bulk and R&D quantities available

Molecular Formula C8H7BrFNO3
Molecular Weight 264.05 g/mol
CAS No. 1807079-05-5
Cat. No. B1410451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene
CAS1807079-05-5
Molecular FormulaC8H7BrFNO3
Molecular Weight264.05 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)Br)F)[N+](=O)[O-]
InChIInChI=1S/C8H7BrFNO3/c1-2-14-6-4-3-5(9)7(10)8(6)11(12)13/h3-4H,2H2,1H3
InChIKeyCWBXJDIYOAXPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polysubstituted Nitrobenzene Building Block Overview


1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene (C₈H₇BrFNO₃, MW 264.05) is a fully substituted nitrobenzene derivative carrying bromo, ethoxy, fluoro, and nitro groups on a single aromatic ring [1]. The presence of four distinct functional groups in a defined substitution pattern makes this compound a versatile intermediate for sequential orthogonal transformations in medicinal and agricultural chemistry. The nitro group serves as a strong electron‑withdrawing handle, the bromo atom as a cross‑coupling site, the fluoro substituent modulates lipophilicity and metabolic stability, and the ethoxy group can act as a directing/protecting group or be converted to a phenol .

Orthogonal handles Nitro, bromo, ethoxy, and fluoro groups enable sequential chemoselective transformations without protecting group conflicts.
Cross-coupling ready Bromine atom is activated by the ortho-fluoro and para-nitro substituents for palladium-catalyzed couplings.
Modular substitution Ethoxy group can serve as a directing group or be cleaved to phenol; nitro reduction yields an amine handle.

Why Regioisomerism Matters for Reactivity


In polysubstituted aromatics, the relative orientation of substituents determines the molecular electronics and steric environment, which in turn govern reactivity in nucleophilic aromatic substitution, electrophilic halogenation, and transition‑metal‑catalyzed couplings [1]. 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene places the nitro group ortho to fluorine and meta to the ethoxy group, creating a unique electron‑deficient region that is not reproduced by any of its regioisomers (e.g., 1‑bromo‑4‑ethoxy‑3‑fluoro‑2‑nitrobenzene or 1‑bromo‑5‑ethoxy‑4‑fluoro‑2‑nitrobenzene). Consequently, generic substitution with an in‑class analog—even one possessing the same four substituents—can lead to dramatically different reaction rates, regioselectivity, and by‑product profiles. The quantitative effects of these positional differences are highlighted in the evidence below.

Target: 2-fluoro-3-nitro arrangement
Regioisomer: 3-fluoro-2-nitro (or 5-ethoxy variants)
Electron-deficient region shifts, which may alter reaction rates and regioselectivity in aromatic substitution and cross-coupling.
Contiguous polar patch (NO₂ ortho to F)
Separated polar groups in other isomers
Lipophilicity distribution and chromatographic retention can differ even when global logP is identical.

Quantitative Differentiation Evidence


Computed Lipophilicity and Polar Surface Distribution

While the target compound and its regioisomer 1‑bromo‑4‑ethoxy‑3‑fluoro‑2‑nitrobenzene share the same molecular formula and identical XLogP3 of 2.9 [1][2], the different substitution pattern alters the spatial distribution of lipophilicity. This can affect protein‑binding site complementarity and chromatographic retention. The target's 2‑fluoro‑3‑nitro arrangement places the highly polar nitro group adjacent to the electronegative fluorine, creating a contiguous polar surface patch that is absent in the 3‑fluoro‑2‑nitro isomer.

Lipophilicity & Polar Surface
Class-level
XLogP3 = 2.9
(target vs regioisomer: identical global logP)
Regional polar surface distribution differs; may influence target binding-site complementarity and chromatographic retention.
PubChem computed descriptor. Spatial polarity not captured by logP alone.
Medicinal chemistry ADME prediction Polysubstituted benzenes

Orthogonal Cross-Coupling via the Bromo Handle

1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene possesses a single bromine atom that serves as a privileged site for Pd‑catalyzed cross‑coupling reactions. In contrast, the des‑bromo analog (e.g., 4‑ethoxy‑2‑fluoro‑3‑nitrobenzene) would require a separate halogenation step, adding cost and complexity [1]. The bromine atom in the target compound is activated by the electron‑withdrawing nitro and fluoro groups, making it significantly more reactive than the bromine in the non‑nitrated analog 1‑bromo‑4‑ethoxy‑2‑fluorobenzene.

Cross-Coupling Reactivity
Class-level
Bromine activated by p-nitro and o-fluoro groups (target)
vs non-nitrated analog (less activated) or des-bromo analog (requires halogenation)
Pre-functionalized bromo handle can eliminate late-stage halogenation step in multi-step synthesis.
Reactivity trend inferred from Hammett σ constants; verify under specific coupling conditions.
Organic synthesis Suzuki-Miyaura coupling Building blocks

Topological Polar Surface Area and Permeability

The target compound has a computed Topological Polar Surface Area (TPSA) of 55.1 Ų and 4 hydrogen‑bond acceptors [1]. This places it in a favorable range for oral bioavailability (typically <140 Ų for CNS drugs, <90 Ų for optimal passive permeability). The TPSA is identical to its regioisomers; however, the specific arrangement of the four H‑bond acceptors (nitro oxygens, fluoro, ethoxy oxygen) creates a unique electrostatic signature that cannot be mimicked by isomers.

Topological Polar Surface Area
Reported
55.1 Ų
TPSA within range typically considered favorable for oral bioavailability prediction.
PubChem computed value; identical TPSA for the 3-fluoro-2-nitro regioisomer.
Drug design TPSA Permeability prediction

Procurement-Driven Application Scenarios


Late-Stage Diversification of Kinase Inhibitors

The bromo group enables Pd‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig) to introduce aryl, heteroaryl, or amino groups at the 4‑position of the benzene ring, while the nitro group can be reduced to an amine for amide coupling or further functionalization. The ethoxy group serves as a precursor to a phenol after deprotection, providing a third orthogonal diversification point [1].

Fluorinated Nitrobenzene Herbicide Candidates

Fluorinated nitrobenzenes are privileged motifs in herbicides and fungicides. The target compound's unique 2‑fluoro‑3‑nitro arrangement, combined with a bromo coupling handle, allows construction of candidate libraries that cannot be accessed from commercially available isomers [2].

Monomer for High-Performance Polymers

Reduction of the nitro group to an amine, followed by condensation with diacids or diacid chlorides, yields polyamides. The fluoro and ethoxy substituents can impart useful thermal and solubility properties to the polymer backbone [3].

Application
Selection Property
Validation Focus
Kinase Inhibitor Diversification
Orthogonal reactivity: bromo cross-coupling, nitro reduction, ethoxy deprotection
Multi-step sequence validation; regiochemical integrity of final analogs
Fluorinated Agrochemical Candidates
2-Fluoro-3-nitro pattern combined with coupling handle
Herbicidal activity screening; structure-activity relationship around substitution pattern
High-Performance Polymer Monomer
Polymerizable amine after nitro reduction; fluoro/ethoxy substituents
Thermal and solubility property characterization of derived polyamides
Quote Request

Request a Quote for 1-Bromo-4-ethoxy-2-fluoro-3-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.